1,2,4-Trimethylbenzene

Description

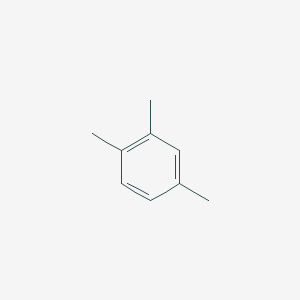

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHJZXXIDMPWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021402 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,4-trimethylbenzene appears as a liquid. Flash point near 130 °F. Less dense than water and insoluble in water. Vapors irritate eyes, throat, and nose. Used in dyes and pharmaceuticals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

334.4 °F at 760 mmHg (USCG, 1999), 168.89 °C, 169 °C, 337 °F | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

111 °F (USCG, 1999), 44 °C, 112 °F (44 °C) (Closed cup), 44 °C c.c., 112 °F | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.006 % (NIOSH, 2023), Miscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum ether, In water, 57 mg/L at 25 °C, 0.057 mg/mL at 25 °C, Solubility in water: very poor, 0.006% | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.889 (USCG, 1999) - Less dense than water; will float, 0.8758 g/cu cm at 20 °C; 0.8718 g/cu m at 25 °C, Relative density (water = 1): 0.88, 0.88 | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.15 (Air = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.9 mmHg (USCG, 1999), 2.1 [mmHg], 2.10 mm Hg at 25 °C, (56 °F): 1 mmHg | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

95-63-6 | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudocumene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/124-trimethylbenzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 1,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34X0W8052F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzene, 1,2,4-trimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC32BC48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-47.2 °F (USCG, 1999), -43.77 °C, Heat of fusion at melting point= 1.3192X10+7 J/kmol; Liquid Molar Volume= 0.137779 cu m/kmol., -43.8 °C, -44 °C, -77 °F | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4-Trimethylbenzene: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,4-trimethylbenzene (pseudocumene), a key intermediate in the chemical and pharmaceutical industries. The document delves into the core synthesis mechanisms, including transalkylation, methylation, and the methanol-to-aromatics pathway, supported by a detailed analysis of the reaction kinetics. Experimental protocols and quantitative data are presented to facilitate practical application and further research in this area.

Principal Synthesis Routes

The industrial production of this compound is dominated by three main strategies: the transalkylation of C7 and C9+ aromatics, the methylation of toluene (B28343) and xylenes (B1142099), and its formation as a product in the methanol-to-aromatics (MTA) process. Each of these routes offers distinct advantages and involves specific catalytic systems and reaction conditions.

Transalkylation of Toluene with C9 Aromatics

Transalkylation is a cornerstone of aromatic processing, enabling the conversion of less valuable toluene and heavy aromatic fractions into higher-demand xylenes and trimethylbenzenes.[1] The process involves the redistribution of methyl groups between aromatic rings, typically over a solid acid catalyst.[1]

Mechanism: The reaction proceeds via a bimolecular mechanism on the acid sites of a zeolite catalyst. A simplified representation involves the protonation of an aromatic ring to form a carbocation intermediate. This electrophile then attacks a second aromatic molecule, leading to the transfer of a methyl group. Large-pore zeolites are favored for this reaction due to the formation of bulky intermediates.[2]

Catalysts: Zeolites such as Beta, Mordenite (MOR), and Y are commonly employed due to their pore structures and acidity.[3] The catalytic activity and stability can be enhanced by the incorporation of metals like platinum or by modification with rare earth elements such as cerium.[2][3]

Methylation of Toluene and Xylenes

Direct methylation of more readily available aromatics like toluene and xylenes provides a targeted route to this compound. Methanol (B129727) is a common methylating agent in this process.

Mechanism: The methylation of toluene over zeolites like HZSM-5 is believed to occur through a stepwise mechanism.[4] Methanol first adsorbs onto a Brønsted acid site and dehydrates to form a surface-bound methoxy (B1213986) species. This reactive intermediate then interacts with toluene to form a protonated xylene, which subsequently deprotonates to yield the final product.[4] The shape selectivity of the zeolite pores plays a crucial role in determining the isomer distribution of the resulting trimethylbenzenes.[5]

Catalysts: ZSM-5 type zeolites are frequently used, often modified with elements like magnesium, phosphorus, silicon, or zinc to enhance selectivity towards the desired p-xylene (B151628) isomer, which can then be further methylated.[5][6][7]

Methanol-to-Aromatics (MTA) Process

The MTA process offers a route to aromatics, including this compound, from non-petroleum feedstocks like natural gas, coal, or biomass via methanol.

Mechanism: This complex catalytic process proceeds through a "hydrocarbon pool" mechanism, where methanol is converted into a mixture of hydrocarbons that are trapped within the zeolite catalyst.[8] These entrapped species, including methylbenzenes, act as reaction centers for the formation of olefins and subsequently aromatics.[8][9] The reaction network involves a dual-cycle concept, with interrelated olefin-based and aromatic-based cycles.[10] The formation of this compound occurs through the sequential methylation of benzene (B151609) and toluene within this hydrocarbon pool.[9][10]

Catalysts: Modified ZSM-5 zeolites are the catalysts of choice for the MTA process, with modifiers such as zinc and phosphorus being used to tune the acidity and product selectivity.[6][11]

Kinetic Analysis

The efficiency and selectivity of this compound synthesis are governed by the kinetics of the underlying reactions. Understanding these kinetics is crucial for reactor design and process optimization.

Transalkylation Kinetics

The transalkylation of toluene with this compound has been kinetically modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism.[2][12] The apparent activation energies for the key reactions in the C9 aromatic conversion network have been determined, with the transalkylation of trimethylbenzenes with toluene exhibiting the lowest activation energy among the bimolecular reactions.[12]

Methylation Kinetics

The methylation of toluene with methanol is a complex reaction network that includes the primary methylation reaction as well as side reactions such as methanol dehydration, toluene disproportionation, and xylene isomerization.[7][13] Kinetic models based on power-law rate equations have been developed to describe this system.[13][14]

Methanol-to-Aromatics Kinetics

The kinetics of the MTA process are intricate, involving a large number of interconnected reactions. Deactivation kinetic models have been developed to account for the time-dependent catalytic activity, which is influenced by both the methanol feed and the product concentrations.[11]

Data Presentation

| Synthesis Route | Catalyst | Temperature (°C) | Pressure | Key Kinetic Parameters | Reference |

| Transalkylation | Cerium-modified NaX Zeolite | 450 | 1 atm | Activation Energy: 60.3 kJ/mol | [2][15] |

| Zeolite Beta | 300-400 | - | Activation Energy (TMB + Toluene): 11.46 kJ/mol | [12] | |

| Zeolite Beta | 300-400 | - | Activation Energy (TMB Disproportionation): 16.8 kJ/mol | [12] | |

| USY Zeolite | 400-500 | - | Etransalkylation > Eisomerization > Edisproportionation | [16][17] | |

| Methylation | Mg-ZSM-5 | 480-560 | - | Activation Energy (Toluene Methylation to p-Xylene): 76.66 kJ/mol | [18] |

| Mg-ZSM-5 | 480-560 | - | Activation Energy (p-Xylene to m-Xylene Isomerization): 19.2 kJ/mol | [18] | |

| Mg-ZSM-5 | 480-560 | - | Activation Energy (p-Xylene to o-Xylene Isomerization): 16.80 kJ/mol | [18] | |

| H-ZSM-5 | 350 | - | Apparent Activation Energy (Ethene Methylation): 103 kJ/mol | [19] | |

| H-ZSM-5 | 350 | - | Apparent Activation Energy (Propene Methylation): 69 kJ/mol | [19] | |

| H-ZSM-5 | 350 | - | Apparent Activation Energy (Butene Methylation): 45 kJ/mol | [19] | |

| Methanol-to-Aromatics | Zn and P co-modified HZSM-5 | - | - | Deactivation kinetic model developed | [11] |

Experimental Protocols

Catalyst Preparation: Cerium-Modified NaX Zeolite

This protocol describes the preparation of a cerium-modified NaX zeolite catalyst for transalkylation reactions.

Materials:

-

NaX zeolite powder

-

Ceric ammonium (B1175870) nitrate (B79036) solution (e.g., 10%)

-

Deionized water

Procedure:

-

Ion exchange is performed by contacting the NaX zeolite with a ceric ammonium nitrate solution.

-

The mixture is stirred for a specified time and at a controlled temperature to facilitate the exchange of sodium ions with cerium ions.

-

The modified zeolite is then filtered, washed thoroughly with deionized water to remove any residual salts, and dried in an oven.

-

The dried catalyst is calcined at a high temperature (e.g., 500-600 °C) in a furnace to ensure the decomposition of any remaining precursor and to stabilize the structure.

Synthesis of this compound via Transalkylation

This protocol outlines the gas-phase transalkylation of toluene with this compound in a fixed-bed reactor.

Materials:

-

Cerium-modified NaX zeolite catalyst

-

Toluene

-

This compound

-

High-purity nitrogen gas

Equipment:

-

Fixed-bed reactor system

-

Temperature controller

-

Mass flow controllers

-

Gas chromatograph (GC) for product analysis

Procedure:

-

A known amount of the prepared catalyst is loaded into the fixed-bed reactor.

-

The catalyst is pre-treated in situ by heating under a flow of nitrogen to a desired temperature to remove any adsorbed moisture.

-

A feed mixture of toluene and this compound with a specific molar ratio is introduced into the reactor using a syringe pump.

-

The reaction is carried out at a constant temperature and pressure.

-

The reactor effluent is periodically sampled and analyzed by GC to determine the conversion of reactants and the selectivity to products.

Mandatory Visualizations

Caption: Major synthesis pathways for this compound.

Caption: Simplified mechanism of zeolite-catalyzed transalkylation.

Caption: General experimental workflow for synthesis and analysis.

References

- 1. Transalkylation - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Shape selective catalysis in methylation of toluene: Development, challenges and perspectives [journal.hep.com.cn]

- 6. mdpi.com [mdpi.com]

- 7. Novel Short Process for p-Xylene Production Based on the Selectivity Intensification of Toluene Methylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. f.oaes.cc [f.oaes.cc]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Deactivation kinetics of individual C 6 –C 9 aromatics' generation from methanol over Zn and P co-modified HZSM-5 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02587A [pubs.rsc.org]

- 12. Kinetics of Heavy Reformate Conversion to Xylenes over MCM-41 on Zeolite Beta Composite Catalyst [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound Transformation Reaction Compared With Its Transalkylation Reaction With Toluene Over USY Zeolite - KFUPM ePrints [eprints.kfupm.edu.sa]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1,2,4-Trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene, also known as pseudocumene, is an aromatic hydrocarbon with significant applications in various industrial processes, including the synthesis of dyes, resins, and pharmaceuticals.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and characterization in complex matrices. This technical guide provides an in-depth analysis of the Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: Characteristic IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3100-3000 | Medium | Aromatic C-H Stretch | [2] |

| 2975-2845 | Strong | Methyl C-H Stretch | [2] |

| 1600-1585 | Medium-Strong | Aromatic C=C Ring Stretch | [2] |

| 1500-1400 | Medium-Strong | Aromatic C=C Ring Stretch | [2] |

| 1470-1370 | Medium | Methyl C-H Bend | [2] |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 2: UV-Vis Absorption Maxima

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference |

| 277 | Not specified | Not specified | [3] |

| 196 | log ε = 4.71 | Isooctane | [4] |

| 204-220 | log ε = 3.91 | Isooctane | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shifts and Coupling Constants (Solvent: CCl₄)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) | Reference |

| ~7.0 | Multiplet | 3H | Aromatic Protons (H-3, H-5, H-6) | Not specified | [5] |

| ~2.2 | Singlet | 9H | Methyl Protons (C1-CH₃, C2-CH₃, C4-CH₃) | N/A | [5] |

Table 4: ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment | Reference |

| 136.4 | C4 | [6] |

| 135.1 | C2 | [6] |

| 131.5 | C1 | [6] |

| 130.3 | C5 | [6] |

| 129.8 | C6 | [6] |

| 126.9 | C3 | [6] |

| 21.0 | C4-CH₃ | [6] |

| 19.6 | C2-CH₃ | [6] |

| 19.2 | C1-CH₃ | [6] |

Mass Spectrometry (MS)

Table 5: Major Mass Spectral Fragments (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

| 120 | 45 | [C₉H₁₂]⁺ (Molecular Ion) | [7] |

| 105 | 100 | [C₈H₉]⁺ ([M-CH₃]⁺) | [7] |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) | [8] |

| 77 | 12 | [C₆H₅]⁺ (Phenyl cation) | [7][8] |

| 39 | 10 | [C₃H₃]⁺ | [7] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental conditions.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained "neat" as a thin film.[9]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Procedure:

-

Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[9] Handle them by the edges to avoid contamination.

-

Place a single drop of this compound onto the surface of one salt plate.[9]

-

Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates.[9]

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with an empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Process the spectrum by performing a background subtraction.

-

Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator.[9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in a suitable solvent.

Methodology:

-

Sample Preparation:

-

Choose a UV-transparent solvent in which this compound is soluble (e.g., isooctane, ethanol). The solvent should not absorb in the region of interest (typically 200-400 nm for aromatic compounds).[10]

-

Prepare a stock solution of this compound of a known concentration.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values should ideally be between 0.1 and 1.0).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning.

-

Fill a quartz cuvette with the chosen solvent to serve as a blank.

-

Place the blank cuvette in the reference beam path and another identical cuvette with the blank solvent in the sample beam path and record a baseline.

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample beam path.

-

Acquire the absorption spectrum of the sample.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: [11]

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄) in a clean, dry vial.[11]

-

Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution (or use the residual solvent peak as a reference).

-

Transfer the solution to a clean NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Insert the sample tube into the NMR probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For quantitative measurements, a longer relaxation delay is necessary.[12]

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Set the appropriate acquisition parameters, typically using proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[13]

-

Acquire and process the FID as described for ¹H NMR.

-

Reference the spectrum to TMS at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

-

Sample Introduction: Gas Chromatography (GC) is typically used for sample introduction for a volatile compound like this compound.[14][15]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC-MS Procedure:

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Column: Use a capillary column suitable for separating aromatic hydrocarbons (e.g., a nonpolar column like DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

-

Detector: An electron multiplier is typically used.

-

-

Acquisition:

-

Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

Acquire the mass spectrum of the peak corresponding to this compound.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for spectroscopic analysis of this compound.

Relationship Between Spectroscopic Data and Molecular Structure

This diagram illustrates how each spectroscopic technique provides complementary information to elucidate the structure of this compound.

Caption: Relationship between structure and spectroscopic data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Absorption [1,2,4-Trimethyl Benzene] | AAT Bioquest [aatbio.com]

- 4. This compound | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Benzene, 1,2,4-trimethyl- [webbook.nist.gov]

- 8. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Measuring Aromatic Hydrocarbons (BTX) [aai.solutions]

- 11. chem.latech.edu [chem.latech.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. dem.ri.gov [dem.ri.gov]

- 15. Determination of this compound (pseudocumene) in serum of a person exposed to liquid scintillation counting solutions by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Studies of 1,2,4-Trimethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 1,2,4-trimethylbenzene (also known as pseudocumene). Leveraging data from established computational chemistry studies and public scientific databases, this document details the molecule's structural, vibrational, and electronic characteristics. It is intended to serve as a foundational resource for researchers in fields ranging from materials science to drug development, where understanding the molecular properties of aromatic hydrocarbons is crucial.

Molecular Structure and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a significant component of various industrial solvents and fuels and serves as a precursor in the synthesis of other organic compounds.[1][2] Its molecular structure, characterized by a benzene (B151609) ring with three methyl group substituents, gives rise to specific electronic and steric properties that influence its reactivity and interactions.

Optimized Geometrical Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (methyl) | 1.51 - 1.52 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-H (methyl) | 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-C (methyl) | 119 - 121 |

| H-C-H (methyl) | 108 - 110 |

Vibrational Analysis

The vibrational spectrum of this compound provides a fingerprint of its molecular structure and bonding. Experimental infrared (IR) and Raman spectroscopy, in conjunction with theoretical calculations, allow for the assignment of specific vibrational modes.

Theoretical vs. Experimental Vibrational Frequencies

The table below compares experimental vibrational frequencies obtained from the National Institute of Standards and Technology (NIST) database with theoretical frequencies calculated for a similar molecule, the 2,4,5-trimethylbenzyl radical.[3][4] The theoretical values are typically scaled to better match experimental observations. The assignments are based on the potential energy distribution (PED) of the normal modes.

| Vibrational Mode | Experimental Frequency (cm⁻¹)[3] | Theoretical Frequency (cm⁻¹) (Scaled)[4] |

| C-H stretch (aromatic) | ~3000 - 3100 | Not available |

| C-H stretch (methyl) | ~2850 - 3000 | Not available |

| C-C stretch (ring) | ~1600, 1500 | Not available |

| CH₃ deformation | ~1450, 1380 | Not available |

| C-H in-plane bend | ~1000 - 1300 | Not available |

| Ring breathing | Not available | 730[4] |

| C-H out-of-plane bend | ~700 - 900 | Not available |

Electronic Properties

The electronic structure of this compound dictates its reactivity and photophysical properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. The following table presents calculated HOMO and LUMO energies for a structurally related molecule, 2,4,6-trimethylbenzene sulphonylchloride, determined at the B3LYP/6-311++G(d,p) level of theory.[5]

| Parameter | Value (eV) |

| HOMO Energy | Not available |

| LUMO Energy | Not available |

| HOMO-LUMO Gap | Not available |

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution within the molecule. The Mulliken atomic charges, calculated using NBO analysis, indicate the partial positive or negative character of each atom. This information is valuable for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

| Atom | Mulliken Charge (e) |

| C (aromatic, unsubstituted) | -0.1 to -0.2 |

| C (aromatic, methyl-substituted) | 0.05 to 0.15 |

| C (methyl) | -0.2 to -0.3 |

| H (aromatic) | 0.1 to 0.2 |

| H (methyl) | 0.05 to 0.1 |

Note: The data in this table is illustrative and based on general trends observed in similar aromatic hydrocarbons, as a specific NBO analysis for this compound was not found in the searched literature.

Experimental and Computational Protocols

The following sections detail the methodologies typically employed in the quantum chemical study of molecules like this compound.

Computational Details

Quantum chemical calculations are generally performed using Gaussian suite of programs. The geometry of the molecule is optimized using Density Functional Theory (DFT) with a hybrid functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Vibrational frequencies are also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Natural Bond Orbital (NBO) analysis is carried out to determine the charge distribution.

References

Theoretical Deep Dive: Unraveling the Reaction Mechanisms of 1,2,4-Trimethylbenzene

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the complex reaction pathways of 1,2,4-trimethylbenzene. This whitepaper delves into the theoretical investigations of its atmospheric oxidation and pyrolysis, presenting key quantitative data, detailed experimental and computational methodologies, and visual representations of the core mechanisms.

Introduction

This compound, a significant component of gasoline and industrial solvents, plays a crucial role in atmospheric chemistry and combustion processes. Understanding its reaction mechanisms is paramount for accurately modeling air quality, developing cleaner combustion technologies, and assessing its potential impact in various chemical syntheses. This technical guide provides an in-depth analysis of the theoretical and experimental investigations into the primary reaction pathways of this compound: atmospheric oxidation initiated by hydroxyl radicals (•OH) and high-temperature pyrolysis.

Atmospheric Oxidation: The OH-Initiated Cascade

The dominant degradation pathway for this compound in the troposphere is its reaction with the hydroxyl radical (•OH).[1] This process is primarily initiated through two main channels: the addition of the •OH radical to the aromatic ring and the abstraction of a hydrogen atom from one of the methyl groups.

Theoretical studies, employing quantum chemistry calculations at levels such as M06-2X and ROCBS-QB3, have elucidated the intricate details of these initial steps and subsequent reactions.[2]

Initiation Reactions: OH Addition and H-Abstraction

The primary initiation step is the electrophilic addition of the •OH radical to the carbon atoms of the aromatic ring, forming various isomeric this compound-OH adducts.[2] The branching ratios for the initial OH addition to different positions on the ring have been theoretically determined, with addition to the C1, C3, and C5 positions being the most dominant.[2]

Hydrogen abstraction from the methyl groups represents a minor initial reaction channel but contributes to the formation of dimethylbenzaldehyde.[1]

Table 1: Calculated Branching Ratios for the Initial Reaction of •OH with this compound

| Reaction Channel | Product | Branching Ratio (%) |

| OH Addition to C1 | 1,2,4-TMB-1-OH adduct | 22 |

| OH Addition to C2 | 1,2,4-TMB-2-OH adduct | - |

| OH Addition to C3 | 1,2,4-TMB-3-OH adduct | 19 |

| OH Addition to C4 | 1,2,4-TMB-4-OH adduct | - |

| OH Addition to C5 | 1,2,4-TMB-5-OH adduct | 38 |

| H-Abstraction from methyl groups | Dimethylbenzyl radicals + H₂O | Minor |

Note: Branching ratios are based on ROCBS-QB3 energies.[2] The sum of the presented branching ratios for OH addition is not 100% as other minor addition channels are not listed.

Fate of the OH-Adducts: A Complex Web of Reactions

In the presence of molecular oxygen (O₂), the initially formed this compound-OH adducts undergo a series of complex reactions. These include irreversible H-abstraction to form phenolic compounds and reversible addition of O₂ to form peroxy radicals.[2] These peroxy radicals can then cyclize to form bicyclic radicals, which are key intermediates in the ring-opening pathways.[2]

The bicyclic radicals can further react with O₂ to generate bicyclic peroxy and alkoxyl radicals.[2] The subsequent decomposition of these bicyclic alkoxyl radicals leads to the formation of a variety of ring-cleavage products.

Major Oxidation Products

The ring-opening reactions lead to the formation of a complex mixture of smaller, oxygenated volatile organic compounds. The primary products identified in theoretical and experimental studies include:

-

1,2-Dicarbonyls: Such as glyoxal, methylglyoxal, and biacetyl.

-

Unsaturated 1,4-Dicarbonyls: Including compounds like 4-oxo-2-pentenal and butenedial.

-

Epoxy-1,4-Dicarbonyls: A class of compounds predicted by theoretical models.[2]

Table 2: Experimentally Observed and Theoretically Predicted Products of this compound Oxidation

| Product Class | Specific Products | Molar Yield (%) |

| 1,2-Dicarbonyls | Glyoxal | 6.6 |

| Methylglyoxal | 44 | |

| Biacetyl | 11.4 | |

| Unsaturated Dicarbonyls | cis-3-Hexene-2,5-dione | 13 |

| trans-3-Hexene-2,5-dione | 3.1 | |

| 3-Methyl-3-hexene-2,5-dione | 7.9 | |

| 2-Methyl-butenedial | 4.5 | |

| Epoxy-Dicarbonyls | Various isomers | ~32 (predicted) |

Note: Experimental yields are from studies conducted in the presence of NOx.[3] Predicted yields are from theoretical calculations.[2]

High-Temperature Pyrolysis: Unraveling Thermal Decomposition

The thermal decomposition of this compound in the absence of oxygen is a critical process in combustion. Experimental studies using single-pulse shock tubes (SPST) and jet-stirred reactors (JSR) have provided valuable insights into the primary pyrolysis pathways.[4][5]

Initiation via Dehydrogenation

The primary initiation step in the pyrolysis of this compound is the abstraction of a hydrogen atom from one of the methyl groups, leading to the formation of a dimethylbenzyl radical.[4][6] This initial step is the rate-determining step in the overall decomposition process.

Decomposition of the Dimethylbenzyl Radical

The dimethylbenzyl radical is a highly reactive intermediate that undergoes a series of subsequent decomposition reactions. These reactions involve the breaking of C-C and C-H bonds, leading to the formation of smaller, more stable molecules and radicals. Key decomposition pathways include the loss of a methyl radical or a hydrogen atom.

Major Pyrolysis Products

The high-temperature pyrolysis of this compound results in a wide array of smaller hydrocarbon products. These products include key soot precursors, which are of significant interest in combustion research. The main products observed in experimental studies include:

-

Acetylene

-

Benzene

-

Toluene

-

Methane

-

Ethylene

The relative yields of these products are highly dependent on the pyrolysis temperature and pressure.

Methodologies: A Glimpse into the Toolbox

The understanding of this compound reaction mechanisms is built upon a strong foundation of both theoretical calculations and sophisticated experimental techniques.

Computational Chemistry Protocols

Theoretical investigations of the reaction mechanisms of this compound predominantly rely on quantum chemistry calculations.

-

Density Functional Theory (DFT): Methods like M06-2X are commonly used to optimize the geometries of reactants, transition states, and products and to calculate their electronic energies.

-

Composite Methods: High-accuracy methods like ROCBS-QB3 are employed to obtain more reliable single-point energies for the optimized geometries.

-

Transition State Theory (TST): This theory is used in conjunction with the calculated potential energy surfaces to determine reaction rate constants.

A typical computational workflow involves:

-

Geometry optimization of all stationary points on the potential energy surface.

-

Frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

-

Single-point energy calculations at a higher level of theory to refine the energy profile.

-

Calculation of reaction rate constants using TST.

Experimental Protocols

Experimental studies provide crucial validation for theoretical models and offer real-world insights into the reaction dynamics.

-

Single-Pulse Shock Tube (SPST): This technique is used to study high-temperature pyrolysis reactions. A gas mixture containing the reactant is rapidly heated by a shock wave to a high temperature for a very short and well-defined reaction time (typically a few milliseconds).[4][7] The reaction is then quenched, and the products are analyzed using techniques like gas chromatography. Key parameters include the temperature range (1100–1700 K), pressure (10-15 bar), and fuel concentration (e.g., 200 ppm).[4] The driven section of the shock tube can have an inner diameter of around 44 mm and a length of 3.05 m.[7]

-

Jet-Stirred Reactor (JSR): JSRs are used to study gas-phase kinetics under well-controlled conditions of temperature, pressure, and residence time.[5][8] Reactants are continuously fed into a reactor where they are rapidly mixed, and the products are continuously withdrawn for analysis. This allows for the study of reaction kinetics at steady state over a range of conditions. A typical JSR for such studies might have a volume of around 85 cm³.[9]

Conclusion

The theoretical investigation of this compound's reaction mechanisms has provided a detailed picture of its atmospheric oxidation and pyrolysis pathways. Quantum chemistry calculations have been instrumental in identifying key intermediates and transition states, while experimental studies in shock tubes and jet-stirred reactors have provided essential data for model validation. The interplay between these theoretical and experimental approaches continues to refine our understanding of the complex chemistry of this important aromatic compound, with significant implications for atmospheric modeling, combustion science, and industrial chemistry. Future research will likely focus on further refining the kinetic models with more accurate rate constants for a wider range of conditions and on exploring the formation of secondary organic aerosols from its atmospheric oxidation in greater detail.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. The atmospheric oxidation mechanism of this compound initiated by OH radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Pseudocumene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of pseudocumene (1,2,4-trimethylbenzene). Intended for a scientific audience, this document consolidates essential quantitative data into structured tables, details methodologies for key experimental protocols, and presents visual representations of chemical processes and analytical workflows. This guide serves as a critical resource for professionals in research, chemical synthesis, and drug development who utilize pseudocumene as a solvent, reagent, or building block.

Introduction

Pseudocumene, systematically named this compound, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2][3][4] It is a colorless, flammable liquid with a characteristic strong, aromatic odor.[1][5][6][7] Naturally occurring in coal tar and petroleum, it is one of the three isomers of trimethylbenzene.[1] Pseudocumene is of significant industrial importance, primarily serving as a precursor in the synthesis of trimellitic anhydride (B1165640), which is used in the production of high-performance polymers, resins, dyes, and perfumes.[1][8][9][10] It also finds application as a solvent and as a high-octane component in gasoline.[1][8][9][11] A thorough understanding of its physical and chemical properties is paramount for its safe handling, application, and the development of novel synthetic routes.

Physical Properties

The physical properties of pseudocumene are well-documented and are crucial for its application in various industrial and laboratory settings. These properties are summarized in the tables below.

General and Molar Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][5][12] |

| Synonyms | Pseudocumene, Asymmetrical trimethylbenzene, ψ-Cumene | [1][2][12] |

| CAS Number | 95-63-6 | [1][2][5][13] |

| Chemical Formula | C₉H₁₂ | [1][2][3][4] |

| Molecular Weight | 120.19 g/mol | [1][2][4][5] |

| Appearance | Colorless liquid | [1][2][5] |

| Odor | Strong, aromatic | [1][5][7][14] |

Thermal Properties